2-(3-Methoxyphenoxy)acetonitrile

Description

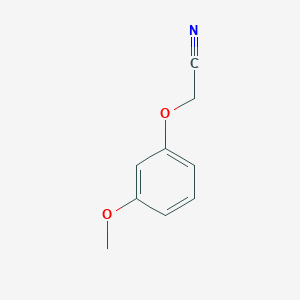

2-(3-Methoxyphenoxy)acetonitrile (CAS 50635-23-9) is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It consists of a phenoxy group substituted with a methoxy group at the 3-position and an acetonitrile moiety. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, including receptor agonists and heterocyclic derivatives . Its structural simplicity and functional groups make it a versatile building block for medicinal chemistry.

Properties

IUPAC Name |

2-(3-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHPWCXSEGCGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452928 | |

| Record name | 2-(3-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50635-23-9 | |

| Record name | 2-(3-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)acetonitrile typically involves the reaction of 3-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Methoxyphenol+ChloroacetonitrileK2CO3,Refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 2-(3-methoxyphenoxy)ethylamine.

Substitution: Formation of various substituted phenoxyacetonitrile derivatives.

Scientific Research Applications

2-(3-Methoxyphenoxy)acetonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 2-(3-Methoxyphenoxy)acetonitrile, emphasizing differences in substituents, physicochemical properties, and applications.

Key Structural and Functional Differences

Aromatic Substituents: Electron-donating groups (e.g., methoxy in this compound) increase aromatic ring reactivity, facilitating electrophilic substitution. In contrast, electron-withdrawing groups (e.g., trifluoroethoxy in , chloro in ) reduce electron density, altering reaction pathways.

Physicochemical Properties: Solubility: Hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenylacetonitrile ) improve aqueous solubility, while halogenated or fluorinated analogs () exhibit higher lipophilicity. Melting Points: 3,4-Dimethoxyphenylacetonitrile melts at 62–63°C , whereas simpler analogs like this compound are typically liquid at room temperature.

Synthetic Routes: this compound is synthesized via nucleophilic substitution between 3-methoxyphenol and chloroacetonitrile . Chromen-4-one derivatives require multi-step reactions, including cyclization and oxidation . Thioether analogs () employ thiol-ene click chemistry, leveraging sulfur's nucleophilicity.

Biological and Industrial Applications: Pharmaceutical Intermediates: this compound is critical in synthesizing 5-HT1A receptor agonists (e.g., compound 39 in ). Fluorinated Derivatives: Compounds like are explored for enhanced metabolic stability in drug candidates. Crystallography: Chromen-4-one derivatives () aid in structural determination via SHELX software .

Research Findings and Trends

- Biological Screening : Derivatives with 1,2,4-triazole moieties () show predicted antimicrobial activity via PASS Online, though experimental validation is pending.

- Safety Profiles : 3-Methoxyphenylacetonitrile (CAS 19924-43-7) is classified as toxic , emphasizing the need for careful handling of nitrile-containing compounds.

- Emerging Analogs : Fluorinated and chlorinated variants () are gaining traction in oncology and CNS drug discovery due to improved bioavailability.

Biological Activity

2-(3-Methoxyphenoxy)acetonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Key Functional Groups :

- Methoxy group (-OCH)

- Phenoxy group (-O-Ph)

- Acetonitrile group (-C≡N)

This structure suggests a potential for diverse interactions with biological targets, particularly due to the presence of the methoxy and phenoxy groups which can influence solubility and reactivity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific proteins involved in cancer progression.

- Antimicrobial Activity : Some analogs have shown significant antibacterial properties, particularly against Gram-positive bacteria. For instance, compounds with similar methoxy substitutions exhibited potent activity against Enterococcus faecalis .

- Antioxidant Properties : Certain derivatives demonstrate strong antioxidative activity, potentially offering protective effects against oxidative stress-related damage .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Protein Interaction : It is believed that the compound may interact with proteins involved in cellular signaling pathways related to inflammation and cancer.

- Oxidative Stress Modulation : The antioxidative properties suggest that it may mitigate oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses .

Antitumor Activity

A study investigating various derivatives of methoxy-substituted acetonitriles revealed that certain compounds exhibited IC values ranging from 1.2 to 5.3 µM against cancer cell lines, indicating potent antiproliferative effects. Notably, some derivatives showed selective activity towards specific cancer types, such as breast cancer (MCF-7 cells) .

Antimicrobial Studies

In antimicrobial studies, this compound was compared with other phenolic compounds. The results indicated that while many derivatives lacked significant antibacterial activity, some exhibited noteworthy effects against specific strains, reinforcing the need for further exploration of structure-activity relationships .

Data Table: Summary of Biological Activities

| Activity Type | Description | IC Values |

|---|---|---|

| Antitumor | Inhibits tumor growth via protein interaction | 1.2 - 5.3 µM |

| Antimicrobial | Effective against Gram-positive bacteria | MIC = 8 µM |

| Antioxidant | Scavenges free radicals; enhances antioxidant defenses | Varies by derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.